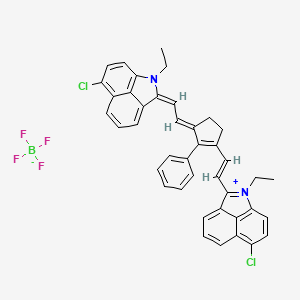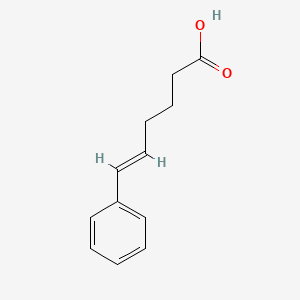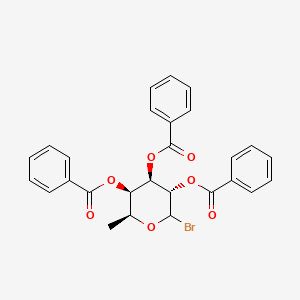
3274U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3274U is a useful research compound. Its molecular formula is C41H33BCl2F4N2 and its molecular weight is 711.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorophenols in Incineration and Dioxin Formation
Chlorophenols (CP), including congeners similar to the chemical structure of interest, are significant in understanding the formation of dioxins in thermal processes such as Municipal Solid Waste Incineration (MSWI). CPs are known precursors of dioxins and play a role in incomplete combustion processes. The study highlights the correlation between CP concentrations and other potential precursors in various conditions within MSWI and Air Pollution Control Devices (APCDs), suggesting a complex interaction in the formation of dioxins (Peng et al., 2016).
Indole Synthesis and Medicinal Chemistry
Indole structures, part of the given chemical's scaffold, are pivotal in medicinal chemistry. The review by Taber and Tirunahari (2011) classifies various indole synthesis strategies, which could be essential for the synthesis or modification of the compound . Understanding these methodologies provides insights into the diverse applications and modifications possible with indole-based compounds (Taber & Tirunahari, 2011).
Phytohormonal Regulation in Trees
The compound's structural similarity to certain phytohormones suggests its potential application in studying phytohormonal regulation in trees. The roles of Indol-3-ylacetic acid (IAA, auxin) and ethylene in cambial cell division, cell differentiation, and growth of forest trees are highlighted. Such understanding can be crucial for forestry and agricultural research, where modulation of growth and development is a key focus (Savidge, 1988).
Redox Mediators in Organic Pollutant Treatment
Given the compound's complex structure, it may serve as a model or an agent in the study of redox reactions in organic pollutants. The use of redox mediators in enzymatic remediation of pollutants is an emerging field, and complex organic compounds like the one could provide insights or serve as potential mediators or targets in such processes (Husain & Husain, 2007).
Future Directions
Properties
CAS No. |
100012-45-1 |
|---|---|
Molecular Formula |
C41H33BCl2F4N2 |
Molecular Weight |
711.4 g/mol |
IUPAC Name |
(2E)-6-chloro-2-[(2Z)-2-[3-[(E)-2-(6-chloro-1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1-ethylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C41H33Cl2N2.BF4/c1-3-44-35(31-14-8-12-29-33(42)20-24-37(44)40(29)31)22-18-27-16-17-28(39(27)26-10-6-5-7-11-26)19-23-36-32-15-9-13-30-34(43)21-25-38(41(30)32)45(36)4-2;2-1(3,4)5/h5-15,18-25H,3-4,16-17H2,1-2H3;/q+1;-1 |
InChI Key |
ARGQPGULWAESKB-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C/4\CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)



![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)



![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)


